molecular formula C5H9NO2S2 B14361845 4H-1,3,5-Dithiazine-5(6H)-acetic acid CAS No. 91469-63-5

4H-1,3,5-Dithiazine-5(6H)-acetic acid

Katalognummer: B14361845
CAS-Nummer: 91469-63-5
Molekulargewicht: 179.3 g/mol
InChI-Schlüssel: DMOTYVIHXVOPFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,3,5-Dithiazine-5(6H)-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,5-Dithiazine-5(6H)-acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dithiocarbamates with acetic acid derivatives. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-1,3,5-Dithiazine-5(6H)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4H-1,3,5-Dithiazine-5(6H)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism by which 4H-1,3,5-Dithiazine-5(6H)-acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, making it a valuable tool for research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

  • 4H-1,3,5-Dithiazine-5(6H)-propionic acid
  • 4H-1,3,5-Dithiazine-5(6H)-acetonitrile

Comparison: Compared to its analogs, 4H-1,3,5-Dithiazine-5(6H)-acetic acid has unique properties due to the presence of the acetic acid moiety. This functional group can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds like 4H-1,3,5-Dithiazine-5(6H)-propionic acid and 4H-1,3,5-Dithiazine-5(6H)-acetonitrile.

Eigenschaften

CAS-Nummer

91469-63-5

Molekularformel

C5H9NO2S2

Molekulargewicht

179.3 g/mol

IUPAC-Name

2-(1,3,5-dithiazinan-5-yl)acetic acid

InChI

InChI=1S/C5H9NO2S2/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8)

InChI-Schlüssel

DMOTYVIHXVOPFD-UHFFFAOYSA-N

Kanonische SMILES

C1N(CSCS1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.